N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
Scientific Research Applications
Synthesis of Novel Triazolo[1,5-a]pyrimidine Scaffolds
A study by Karami et al. (2020) described the synthesis of a new library of triazolo[1,5-a]pyrimidine scaffolds through a three-component cyclocondensation reaction using 3-aminotriazole, different aldehydes, and ketene N,S-acetal. This method highlights the synthesis's versatility, offering a pathway to skeletally distinct triazolo[1,5-a]pyrimidine-based heterocycles with potential for creating numerous hydrogen bonds due to the presence of five nitrogen heteroatoms (Karami, Bayat, Nasri, & Mirzaei, 2020).
Synthesis of 1,2,4-Triazolo[1,5-c]pyrimidines
Wamhoff et al. (1993) detailed the synthesis of heterocondensed 1,2,4-triazolo[1,5-c]pyrimidines from enaminonitriles via O-ethylformimides, exploring the versatility of dihalogentriphenylphosphorane in heterocyclic synthesis (Wamhoff, Kroth, & Strauch, 1993).
Three-Component Condensation for Triazolopyrimidinols
Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction, indicating a methodology for developing compounds with antimicrobial and antifungal properties (Komykhov, Bondarenko, Musatov, Diachkov, Gorobets, & Desenko, 2017).
Enaminones as Building Blocks
A study by Riyadh (2011) utilized enaminones as key intermediates for synthesizing substituted pyrazoles, [1,2,4]triazolo[4,3-a]pyrimidines, and other heterocycles, revealing their potential antitumor and antimicrobial activities (Riyadh, 2011).
DMAP Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Khashi et al. (2015) described the DMAP-catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the synthetic utility of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Mechanism of Action
Target of Action
N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been evaluated for its antiproliferative activity against several cancer cell lines . .
Mode of Action
It is known that some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can induce apoptosis in cancer cells . This process is often associated with a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Result of Action
N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives have demonstrated moderate to good antiproliferative activity against several cancer cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Properties
IUPAC Name |
N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBLBYCYNZJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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